6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one 6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one DSR 6434 is an agonist of toll-like receptor 7 (TLR7). It induces reporter gene activity in HEK293 cells expressing human TLR7 (EC50 = 7.9 nM) but not HEK293 cells expressing human TLR8 or TLR9. DSR 6434 (0.64-2,000 nM) induces production of chemokine (C-X-C motif) ligand 10 (CXCL10), IL-12p70, IFN-γ, and TNF-α in splenocytes isolated from Tlr7 wild-type, but not Tlr7-/-, mice. In vivo, DSR 6434 (0.1 mg/kg) reduces tumor volume and increases survival, as well as potentiates the antitumor effects of ionizing radiation, in a CT26 murine colon cancer model. It also potentiates the antitumor effects of ionizing radiation and decreases the number of metastases in a KHT murine fibrosarcoma model.
DSR-6434 is a potent TLR7 agonist (EC50 = 7.2 nM). DSR-6434 activates several immune effector cells in vitro. DSR-6434 indicated an optimal balance between the agonistic potency and high water solubility. It also demonstrated a strong antitumor effect in vivo by intravenous administration in a tumor bearing mice model.
Brand Name: Vulcanchem
CAS No.: 1059070-10-8
VCID: VC0526689
InChI: InChI=1S/C19H28N8O2/c1-4-5-8-21-18-24-16(20)15-17(25-18)27(19(28)23-15)12-13-6-7-14(22-11-13)29-10-9-26(2)3/h6-7,11H,4-5,8-10,12H2,1-3H3,(H,23,28)(H3,20,21,24,25)
SMILES: CCCCNC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CN=C(C=C3)OCCN(C)C)N
Molecular Formula: C19H28N8O2
Molecular Weight: 400.5 g/mol

6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one

CAS No.: 1059070-10-8

Cat. No.: VC0526689

Molecular Formula: C19H28N8O2

Molecular Weight: 400.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one - 1059070-10-8

Specification

Description DSR 6434 is an agonist of toll-like receptor 7 (TLR7). It induces reporter gene activity in HEK293 cells expressing human TLR7 (EC50 = 7.9 nM) but not HEK293 cells expressing human TLR8 or TLR9. DSR 6434 (0.64-2,000 nM) induces production of chemokine (C-X-C motif) ligand 10 (CXCL10), IL-12p70, IFN-γ, and TNF-α in splenocytes isolated from Tlr7 wild-type, but not Tlr7-/-, mice. In vivo, DSR 6434 (0.1 mg/kg) reduces tumor volume and increases survival, as well as potentiates the antitumor effects of ionizing radiation, in a CT26 murine colon cancer model. It also potentiates the antitumor effects of ionizing radiation and decreases the number of metastases in a KHT murine fibrosarcoma model.
DSR-6434 is a potent TLR7 agonist (EC50 = 7.2 nM). DSR-6434 activates several immune effector cells in vitro. DSR-6434 indicated an optimal balance between the agonistic potency and high water solubility. It also demonstrated a strong antitumor effect in vivo by intravenous administration in a tumor bearing mice model.
CAS No. 1059070-10-8
Molecular Formula C19H28N8O2
Molecular Weight 400.5 g/mol
IUPAC Name 6-amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-7H-purin-8-one
Standard InChI InChI=1S/C19H28N8O2/c1-4-5-8-21-18-24-16(20)15-17(25-18)27(19(28)23-15)12-13-6-7-14(22-11-13)29-10-9-26(2)3/h6-7,11H,4-5,8-10,12H2,1-3H3,(H,23,28)(H3,20,21,24,25)
Standard InChI Key SSZHESNDOMBSRV-UHFFFAOYSA-N
SMILES CCCCNC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CN=C(C=C3)OCCN(C)C)N
Canonical SMILES CCCCNC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CN=C(C=C3)OCCN(C)C)N
Appearance Solid powder

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